molecular formula C14H17FN2O3 B4677170 N-(4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

N-(4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

Cat. No.: B4677170
M. Wt: 280.29 g/mol
InChI Key: YAZBYSQPVPPIDD-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide is a complex organic molecule characterized by the presence of several functional groups, including an amide, a fluorophenyl group, and a spiro ring system. The spiro ring system introduces rigidity into the molecule, which can influence its biological activity

Properties

IUPAC Name

N-(4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O3/c15-11-1-3-12(4-2-11)16-13(18)17-7-5-14(6-8-17)19-9-10-20-14/h1-4H,5-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZBYSQPVPPIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide can be achieved through several synthetic routes. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate . This reaction experiences a tandem radical addition and dearomatizing cyclization process, resulting in the formation of the desired spiro compound. Another method involves the synthesis from commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .

Chemical Reactions Analysis

N-(4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethyl bromodifluoroacetate and copper catalysts . The major products formed from these reactions include difluoroalkylated quinolinone and saturated spirocyclohexanone scaffolds .

Scientific Research Applications

This compound has a wide range of scientific research applications. It is used in the study of receptor-interacting protein kinase 1 (RIPK1), a crucial component of the necroptosis signaling pathway, which is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases. The compound acts as an inhibitor of RIPK1, disrupting the necroptosis signaling pathway and potentially reducing the occurrence of programmed cell death. Additionally, it is used in the synthesis of biologically active compounds and as a part of collections of rare and unique chemicals for research purposes .

Mechanism of Action

The primary target of N-(4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide is RIPK1. The compound acts as an inhibitor of RIPK1 by forming T-shaped π–π interactions with His136 in the deep hydrophobic pocket of RIPK1. This interaction inhibits the function of RIPK1, thereby disrupting the necroptosis signaling pathway. Necroptosis is a form of caspase-independent programmed cell death characterized by cell swelling, plasma membrane rupture, and the release of cellular contents.

Comparison with Similar Compounds

N-(4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide can be compared with other similar compounds such as 1,4-dioxa-8-azaspiro[4.5]decane and N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide. These compounds share structural features, including the spiro ring system and fluorophenyl group. N-(4-fluorophenyl)-1,4-dioxa-8-azaspiro[4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
Reactant of Route 2
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N-(4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

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